N-ethyl-3-hydroxyazetidine-1-carboxamide
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Overview
Description
“N-ethyl-3-hydroxyazetidine-1-carboxamide” is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 . It is used for research purposes .
Molecular Structure Analysis
The IUPAC name for this compound is N-ethyl-3-hydroxy-1-azetidinecarboxamide . The InChI code is 1S/C6H12N2O2/c1-2-7-6(10)8-3-5(9)4-8/h5,9H,2-4H2,1H3,(H,7,10) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
N-ethyl-3-hydroxyazetidine-1-carboxamide derivatives have been utilized in the synthesis of diverse heterocyclic compounds. For instance, the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines involves reactions with bromomalononitrile, formic acid, hydroxylamine hydrochloride, and formamide to produce compounds with potential biological activities (Sherif et al., 1993).
Antitumor and Antiviral Activities
Compounds structurally related to this compound have shown promise in antitumor and antiviral applications. Ribavirin imidates, synthesized from ethyl 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidate, displayed significant in vivo activity against murine leukemia L1210, indicating their potential as antitumor agents (Kini et al., 1989).
Designing Anticancer Agents
The synthesis of functionalized amino acid derivatives, such as N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, has been explored for designing new anticancer agents. These compounds have shown interesting cytotoxicity in ovarian and oral cancers, highlighting their potential in cancer therapy (Kumar et al., 2009).
Novel Antidepressants
Research into 3-ethoxyquinoxalin-2-carboxamides as novel 5-HT3 receptor antagonists led to the discovery of compounds with antidepressant-like activity in forced swim tests. This suggests their potential for development into new antidepressant drugs (Mahesh et al., 2011).
Fluorinated Heterocyclic Amino Acids
The development of 3-fluoroazetidine-3-carboxylic acid as a new cyclic fluorinated beta-amino acid demonstrates its potential as a building block in medicinal chemistry, offering new avenues for drug development (Van Hende et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-ethyl-3-hydroxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-2-7-6(10)8-3-5(9)4-8/h5,9H,2-4H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUZNVSNHYYLRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341918-71-5 |
Source
|
Record name | N-ethyl-3-hydroxyazetidine-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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